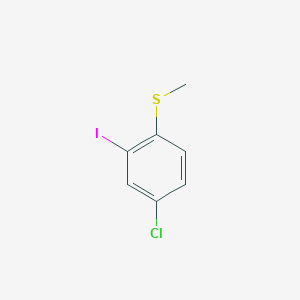

4-Chloro-2-iodo-1-(methylthio)benzene

Description

Contextualizing 4-Chloro-2-iodo-1-(methylthio)benzene within Substituted Benzene (B151609) Chemistry

Positional Isomerism and Substituent Effects in Halogenated Thiobenzenes

Positional Isomerism: The substitution pattern on a benzene ring is a critical determinant of a molecule's properties. For a trisubstituted benzene with three different functional groups, such as a chloro group, an iodo group, and a methylthio group, there are ten possible positional isomers. This illustrates the vast structural diversity achievable with even a simple aromatic core. The specific arrangement of these groups in this compound places the methylthio group at position 1, the iodo group at the adjacent ortho position (C2), and the chloro group at the para position (C4).

Substituent Effects: The reactivity of a substituted benzene ring towards further electrophilic aromatic substitution, and the position at which that substitution occurs, is governed by the electronic effects of the substituents already present. These effects are broadly categorized as inductive effects and resonance (or mesomeric) effects.

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Halogens (Cl, I) and sulfur are more electronegative than carbon, and thus they withdraw electron density from the benzene ring through an inductive effect (-I).

Resonance Effect (M): This effect involves the delocalization of lone pair electrons or pi (π) electrons through the π-system of the ring. Substituents with lone pairs adjacent to the ring, such as halogens and the methylthio group, can donate electron density to the ring via a resonance effect (+M). nih.govnih.gov

The interplay of these effects for each substituent in this compound is summarized below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -S-CH₃ (Methylthio) | Weakly withdrawing (-I) | Strongly donating (+M) | Activating | Ortho, Para |

| -Cl (Chloro) | Strongly withdrawing (-I) | Weakly donating (+M) | Deactivating | Ortho, Para |

| -I (Iodo) | Withdrawing (-I) | Weakly donating (+M) | Deactivating | Ortho, Para |

Position C6: This position is ortho to the strongly activating -SCH₃ group and is a primary target for substitution.

Position C5: This position is meta to the -SCH₃ and -I groups but ortho to the -Cl group.

Position C3: This position is ortho to both the -I and -Cl groups but meta to the -SCH₃ group.

Considering these factors, electrophilic attack is most likely to occur at position C6, driven by the powerful activating effect of the methylthio group.

Analogous Structures and Their Chemical Space in Aromatic Systems

The structure of this compound can be viewed as a single point within a vast multidimensional "chemical space" of related aromatic compounds. By systematically altering the substituents, their positions, or the nature of the thioether group, a diverse library of molecules with potentially different properties can be generated. This exploration is fundamental to fields like drug discovery and materials science.

Analogous structures can be created by:

Varying the Halogens: Replacing chlorine or iodine with other halogens like bromine or fluorine.

Altering the Thioether Group: Changing the methyl group to other alkyl or aryl groups (e.g., ethyl, phenyl).

Changing Substituent Positions: Exploring the other nine positional isomers of chloro-iodo-(methylthio)benzene.

The table below presents several structures analogous to this compound, illustrating the scope of this chemical space.

| Compound Name | Structural Variation from Target Molecule | CAS Number |

|---|---|---|

| 4-Chloro-2-iodotoluene | Methylthio group (-SCH₃) is replaced by a methyl group (-CH₃) | 33184-48-4 nih.gov |

| 1-Chloro-2-iodobenzene | Lacks methylthio and has a different substitution pattern | 615-41-8 |

| 1-Chloro-4-(methylthio)benzene | Lacks the iodo substituent | 123-09-1 |

| 4-Chloro-1-iodo-2-(methylthio)benzene | Positional isomer of the target molecule | 1822764-07-7 chemicalbook.com |

Each of these related compounds, while structurally similar, will exhibit unique reactivity and physical properties due to the specific electronic and steric environment of its aromatic ring. The study of such analogues helps to build a comprehensive understanding of structure-property relationships in substituted aromatic systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClIS |

|---|---|

Molecular Weight |

284.55 g/mol |

IUPAC Name |

4-chloro-2-iodo-1-methylsulfanylbenzene |

InChI |

InChI=1S/C7H6ClIS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |

InChI Key |

CQNCEYRKTAJRRH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)I |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Iodo 1 Methylthio Benzene Analogs

Elucidating C-S Bond Formation Mechanisms

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organic synthesis, leading to the creation of thioethers that are prevalent in pharmaceuticals and materials science. Understanding the mechanisms of these reactions, particularly when using complex substrates like dihalogenated thioanisole (B89551) analogs, is crucial for developing efficient and selective synthetic methods. Mechanistic pathways for C-S bond formation are diverse, ranging from light-induced radical processes to well-defined organometallic cycles involving transition metals.

Photoinduced reactions have emerged as a powerful and sustainable strategy for forging C-S bonds under mild conditions. These methods often proceed through radical intermediates, offering reactivity patterns distinct from traditional thermal reactions. nih.gov In the context of aryl halides, photoredox catalysis, often in conjunction with nickel catalysis, provides an effective platform for thioetherification. acs.org

The general mechanism initiates with the excitation of a photocatalyst (PC) by visible light, transforming it into a highly energetic, excited state (PC*). This excited photocatalyst can then engage the aryl halide (Ar-X). The reaction can proceed via single-electron transfer (SET), where the excited photocatalyst reduces the aryl halide to form a radical anion. This intermediate subsequently fragments to generate an aryl radical (Ar•) and a halide anion (X⁻). nih.gov This aryl radical is the key intermediate for C-S bond formation.

Alternatively, a process known as halogen-atom transfer (XAT) can occur. nih.gov The generated aryl radical can then be trapped by a thiol (R-SH) or a thiolate anion (R-S⁻) to form the desired thioether product. In dual photoredox/nickel catalytic systems, the aryl radical generated via photocatalysis is captured by a Ni(0) complex, which then participates in a nickel-centered cross-coupling cycle to yield the thioether. acs.org These photoinduced methods are noted for their high functional group tolerance and ability to proceed at room temperature. acs.org

| Aryl Halide | Thiol | Photocatalyst | Co-catalyst/Additive | Yield (%) | Reference Concept |

|---|---|---|---|---|---|

| 4-Iodoanisole | 4-tert-Butylthiophenol | Ir(ppy)₃ | NiBr₂·glyme / dtbbpy | 95 | acs.org |

| 4-Bromobenzonitrile | 1-Octanethiol | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 88 | acs.org |

| 3-Bromo-5-chloropyridine | Phenylmethanethiol | Not specified (Dual Catalysis) | Nickel | 42 | acs.org |

| Methyl 4-bromobenzoate | Not Applicable (Etherification) | Carbon Nitride (CN-OA-m) | NiBr₂·3H₂O / dtbbpy | Selective Ether Synthesis | acs.org |

Transition metal catalysis, particularly with palladium and nickel, represents the most established method for C-S cross-coupling. nih.govresearchgate.net These reactions typically proceed through a well-defined catalytic cycle involving the metal center shuttling between different oxidation states, most commonly M(0) and M(II) where M is Ni or Pd. mdpi.com

The generally accepted mechanism for a Pd(0)/Pd(II) or Ni(0)/Ni(II) cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the reaction of an active low-valent metal species, M(0), with the aryl halide (Ar-X). The metal inserts into the carbon-halogen bond, forming an organometallic M(II) complex (Ar-M(II)-X). This step is often rate-determining. mdpi.com

Ligand Exchange/Transmetalation : The halide ligand on the M(II) complex is then exchanged for the thiolate nucleophile (RS⁻). This forms a new intermediate, Ar-M(II)-SR. This step can be sensitive to the nature of the ligands already coordinated to the metal.

Reductive Elimination : The final step is the reductive elimination from the Ar-M(II)-SR complex, where the C-S bond is formed, yielding the aryl thioether product (Ar-SR). This process regenerates the M(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

While both palladium and nickel are effective, they exhibit different reactivities. Nickel catalysts are often more cost-effective and can be more reactive towards less reactive aryl chlorides. escholarship.orgnih.gov However, palladium catalysts are generally less sensitive to air and moisture and have been more extensively studied. Catalyst deactivation can be a challenge in these cycles, particularly with thiol nucleophiles, which can poison the catalyst by forming stable metal-thiolate complexes. acs.org

The efficiency, selectivity, and substrate scope of transition metal-catalyzed C-S coupling reactions are profoundly influenced by the choice of ligands coordinated to the metal center and the amount of catalyst used. nih.govnagwa.com

Ligand Design : Ligands are critical for stabilizing the metal catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle. researchgate.net In thioetherification, ligands can prevent catalyst deactivation by thiols. acs.org For instance, bulky, electron-rich phosphine (B1218219) ligands can accelerate the rate-limiting oxidative addition and the final reductive elimination step. Bidentate ligands, which chelate to the metal center, often form more stable and active catalysts compared to their monodentate counterparts. acs.org The design of ligands can even be used to control site selectivity in molecules with multiple reactive sites. nih.gov For example, specific Josiphos ligands have been shown to be highly effective in nickel-catalyzed thioetherification due to a combination of steric and electronic properties that promote high reactivity and selectivity. acs.org

Catalyst Loading : The amount of catalyst used (catalyst loading) is a key parameter for practical and economic reasons. High catalyst loadings are undesirable, especially in large-scale industrial processes. Research efforts are focused on developing highly active catalytic systems that can operate efficiently at low loadings. nih.gov The development of robust ligands that resist degradation and prevent catalyst deactivation is essential for achieving high turnover numbers (TON) and turnover frequencies (TOF), which are measures of catalyst efficiency. In some systems, using heterogeneous or semi-heterogeneous catalysts can also allow for lower effective loadings and easier catalyst recovery and reuse. acs.org

| Reaction Type | Catalyst System | Ligand | Key Observation | Reference Concept |

|---|---|---|---|---|

| Amination | Ni(COD)₂ / BINAP | BINAP (phosphine) | Catalyst inactivation pathways identified, including formation of inactive Ni(I) species. | escholarship.org |

| Kumada Coupling | Ni-NHC complex | N-Heterocyclic Carbene (NHC) | NHC ligands provide high stability and activity, enabling coupling of less reactive aryl fluorides. | nih.gov |

| C-O Coupling | NiBr₂·3H₂O / Carbon Nitride | di-tert-butylbipyridyl (dtbbpy) | Semi-heterogeneous system allows for low catalyst loading and recyclability. | acs.org |

| C-N Coupling | NHC-Ni(0)-alkene complexes | N-Heterocyclic Carbene (NHC) | Well-defined, air-stable Ni(0) precatalysts show high versatility and efficiency. | acs.org |

Reactivity of Aryl Halides with Multiple Halogen Substituents

Aryl halides containing more than one halogen atom, such as 4-chloro-2-iodo-1-(methylthio)benzene, present challenges and opportunities in selective synthesis. The significant difference in reactivity between various carbon-halogen bonds can be exploited to achieve site-selective functionalization.

In molecules bearing both chlorine and iodine substituents on an aromatic ring, the carbon-iodine bond is substantially more reactive than the carbon-chlorine bond in many substitution reactions, particularly in transition-metal-catalyzed cross-coupling. quora.com This difference in reactivity stems from fundamental physical properties.

The C-I bond is longer and weaker than the C-Cl bond. Consequently, the bond dissociation energy (BDE) for the C-I bond is significantly lower, making it easier to cleave. nagwa.com In the context of oxidative addition, the rate-determining step of many cross-coupling reactions, the weaker C-I bond reacts much faster with a metal(0) catalyst than the stronger C-Cl bond. This allows for the selective synthesis of products where only the iodine atom is substituted, leaving the chlorine atom intact for subsequent transformations.

While chlorine is more electronegative than iodine, which influences the polarity of the bond and the electrophilicity of the carbon atom, the bond strength is the dominant factor in determining the rate of oxidative addition. quora.commytutor.co.uk Therefore, by carefully controlling reaction conditions, it is possible to selectively functionalize the C-I bond in the presence of a C-Cl bond with high chemoselectivity.

| Property | C-Cl | C-I |

|---|---|---|

| Average Bond Dissociation Energy (kJ/mol) | ~400 | ~270 |

| Electronegativity of Halogen (Pauling Scale) | 3.16 | 2.66 |

| General Reactivity in Oxidative Addition | Low | High |

The methylthio (-SMe) group attached to the aromatic ring exerts a significant electronic influence on the reactivity of the aryl halide. This influence is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+R). vedantu.com

Inductive Effect (-I) : Sulfur is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack.

Resonance Effect (+R) : The sulfur atom possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene (B151609) ring. This donation of electron density increases the electron density at the ortho and para positions. vedantu.com

For electrophilic aromatic substitution , the +R effect typically outweighs the -I effect. As a result, the methylthio group is considered an activating group and an ortho, para-director. This means that incoming electrophiles will preferentially attack the positions ortho and para to the -SMe group.

For nucleophilic aromatic substitution (SNAr) , the analysis is different. SNAr reactions are favored by strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). The -SMe group is not a strong electron-withdrawing group. While its inductive effect can provide some stabilization, its resonance effect is electron-donating, which is destabilizing for the SNAr intermediate. Therefore, the methylthio group does not strongly activate the ring towards nucleophilic substitution in the same way that a nitro (-NO₂) group does. vedantu.comresearchgate.net In this compound, the -SMe group is ortho to the iodine and meta to the chlorine. Its electron-donating resonance effect would have a more pronounced impact at the positions ortho and para to it (the C2-Iodo and C4-Chloro positions), potentially influencing the relative reactivity of the two halogen sites in nucleophilic substitution processes beyond the inherent differences in the C-X bonds.

Electronic and Steric Effects of Substituents on Aromatic Reactivity

Electronic Effects

Electronic effects describe how substituents alter the electron density of the aromatic ring. They are a combination of the inductive effect and the resonance effect. libretexts.org

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. libretexts.org Both chlorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it. uomustansiriyah.edu.iqlibretexts.org The methylthio group (-SMe) also has a modest electron-withdrawing inductive effect.

Resonance Effect (R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. libretexts.org The halogen atoms (Cl and I) and the sulfur atom of the methylthio group possess lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). uomustansiriyah.edu.iqphiladelphia.edu.jo This electron donation counteracts the inductive withdrawal and is most pronounced at the ortho and para positions, increasing their electron density. philadelphia.edu.jo

The cumulative effect of these substituents on the aromatic ring's reactivity can be quantitatively assessed using Hammett substituent constants (σ). These constants provide a measure of the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σmeta | σpara | Electronic Effect Summary |

|---|---|---|---|

| -Cl | +0.37 | +0.23 | Strong -I, Weak +R (Overall deactivating) |

| -I | +0.35 | +0.18 | Strong -I, Weak +R (Overall deactivating) |

| -SCH3 (Methylthio) | +0.15 | 0.00 | Weak -I, Moderate +R (Overall activating) |

| -NO2 (Nitro) | +0.71 | +0.78 | Strong -I, Strong -R (Strongly deactivating) |

| -OH (Hydroxyl) | +0.12 | -0.37 | Weak -I, Strong +R (Strongly activating) |

In this compound analogs, the activating, ortho, para-directing methylthio group is in opposition to the deactivating, ortho, para-directing chloro and iodo groups. In such cases of antagonistic effects, the most powerful activating group typically governs the position of further substitution. msu.edu

Steric Effects

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. libretexts.org In polysubstituted benzenes, bulky substituents can block the approach of an electrophile to adjacent (ortho) positions. fiveable.me

The iodine atom is significantly larger than the chlorine atom and the methylthio group. This large size creates substantial steric hindrance at the positions ortho to it (positions 3 and 1 on the benzene ring). The chloro group and the methylthio group are smaller and exert less steric hindrance. Consequently, electrophilic attack is less likely to occur at positions adjacent to the bulky iodine atom. libretexts.org

| Atom/Group | Van der Waals Radius (Å) | Relative Size |

|---|---|---|

| Chlorine (Cl) | 1.75 | Medium |

| Iodine (I) | 1.98 | Large |

| Sulfur (in -SCH3) | 1.80 | Medium |

| Methyl group (-CH3) | 2.00 | Large |

The combination of electronic and steric effects in analogs of this compound leads to a complex reactivity pattern. The activating methylthio group enhances the electron density of the ring, while the halogens decrease it. The regioselectivity of substitution reactions will be a balance between the directing effects of the substituents and the steric hindrance, particularly from the iodo group.

Aromaticity Perturbations and Their Role in Reaction Dynamics

Aromaticity is a fundamental concept in chemistry that describes the unusual stability of cyclic, planar, and fully conjugated systems with 4n+2 π electrons. fiveable.me The introduction of substituents onto a benzene ring perturbs its electronic structure, leading to a deviation from the perfect symmetry and delocalization of the parent molecule. These perturbations can affect the aromaticity of the ring, which in turn influences the dynamics of its reactions. aip.org

The electronic effects of substituents, both inductive and resonance, alter the distribution of electron density within the ring. Electron-donating groups tend to increase the electron density, which can, in some cases, enhance aromaticity, while electron-withdrawing groups decrease it, potentially reducing aromaticity. aip.org These changes in the ground-state aromaticity can impact the activation energy of a reaction. A more aromatic (more stable) reactant will generally have a higher activation barrier to overcome to reach a non-aromatic transition state, as is the case in many electrophilic aromatic substitution reactions. masterorganicchemistry.com

The degree of aromaticity can be quantified using various computational indices. Two common measures are:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a magnetic field that opposes the external one in the center of the ring. This results in a negative NICS value, with more negative values indicating stronger aromaticity. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an optimal value for a fully aromatic system. HOMA values range from less than 0 for antiaromatic systems to 1 for fully aromatic systems like benzene. nih.gov

| Compound | NICS(1)zz (ppm) | HOMA | Relative Aromaticity |

|---|---|---|---|

| Benzene | -30.99 | 1.000 | High |

| Chlorobenzene (B131634) | -29.62 | 0.993 | Slightly Reduced |

| Iodobenzene | -28.77 | 0.989 | Reduced |

| Thioanisole | -30.21 | 0.995 | Slightly Reduced |

| Nitrobenzene | -27.11 | 0.967 | Significantly Reduced |

The perturbations in aromaticity not only affect the ground state stability but also play a crucial role in the transition state of a reaction. For many pericyclic and some electrophilic substitution reactions, the transition state itself can possess aromatic character. pnas.org The stability of this transition state directly impacts the reaction rate. If the transition state is aromatic, it is stabilized, leading to a lower activation energy and a faster reaction. Conversely, an antiaromatic transition state would be highly destabilized, resulting in a very high activation barrier.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

A ¹H NMR spectrum of 4-Chloro-2-iodo-1-(methylthio)benzene would be expected to show distinct signals for the aromatic protons and the protons of the methylthio group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment. The methylthio group would be expected to appear as a singlet in the alkyl region of the spectrum, with a chemical shift influenced by the electron-withdrawing effects of the sulfur atom and the aromatic ring.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Six distinct signals would be anticipated for the six carbons of the benzene ring, with their chemical shifts influenced by the attached chloro, iodo, and methylthio substituents. An additional signal would be present for the methyl carbon of the methylthio group. Analysis of heteronuclear coupling between carbon and proton nuclei could further aid in the definitive assignment of each carbon signal.

Techniques such as ³³S NMR could, in principle, provide direct information about the electronic environment of the sulfur atom. However, due to the low natural abundance and quadrupolar nature of the ³³S nucleus, such experiments are challenging and not routinely performed.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule, providing a "fingerprint" based on the absorption or scattering of infrared radiation.

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Specifically, the C-Cl and C-I stretching vibrations would be observed in the fingerprint region of the spectrum. The C-S stretching vibration would also give rise to a characteristic band. Aromatic C-H and C=C stretching and bending vibrations would also be prominent features of the spectra.

The unique combination of vibrational modes observed in the IR and Raman spectra would serve as a valuable tool for the identification and confirmation of the molecular structure of this compound. By comparing the experimental spectra with theoretical calculations or spectra of related compounds, a detailed assignment of the observed vibrational bands could be achieved.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby allowing for the confirmation of a compound's molecular weight and the study of its fragmentation patterns upon ionization. For this compound (C₇H₆ClIS), the exact molecular weight is 284.55 g/mol .

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The analysis of these fragments provides valuable information about the molecule's structure and the relative stability of its chemical bonds.

While specific, detailed fragmentation pathway analysis for this compound is not extensively documented in publicly available research, general principles of mass spectrometry of halogenated and sulfur-containing aromatic compounds can be applied to predict its likely fragmentation. The fragmentation would be influenced by the presence of chlorine and iodine isotopes (³⁵Cl and ³⁷Cl; ¹²⁷I is monoisotopic) and the relative bond strengths within the molecule.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway for this compound would likely involve the following steps:

Loss of a Methyl Radical (•CH₃): The bond between the sulfur atom and the methyl group is relatively weak and can be cleaved to form a stable thionium (B1214772) ion. This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-15]⁺.

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond would lead to a fragment ion at [M-35]⁺ or [M-37]⁺, depending on the chlorine isotope.

Loss of an Iodine Radical (•I): The C-I bond is the weakest of the carbon-halogen bonds, making the loss of an iodine radical a highly probable fragmentation event, resulting in a significant peak at [M-127]⁺.

Loss of a Thioformyl (B1219250) Radical (•CHS): Rearrangements and further fragmentation could lead to the loss of a thioformyl radical.

The relative abundances of these and other fragment ions would provide a characteristic mass spectrum, or "fingerprint," for this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Description | Chemical Formula of Fragment | Predicted m/z |

| Molecular Ion | [C₇H₆³⁵ClIS]⁺˙ | 284 |

| Molecular Ion (³⁷Cl isotope) | [C₇H₆³⁷ClIS]⁺˙ | 286 |

| Loss of •CH₃ | [C₆H₃³⁵ClIS]⁺ | 269 |

| Loss of •Cl | [C₇H₆IS]⁺ | 249 |

| Loss of •I | [C₇H₆³⁵ClS]⁺ | 157 |

Note: The m/z values are based on the most abundant isotopes.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing Analysis

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the crystallographic literature. However, analysis of structurally similar compounds allows for a hypothetical discussion of its potential solid-state structure. For instance, studies on other substituted benzenes reveal common packing motifs driven by intermolecular interactions.

Expected Molecular Conformation and Crystal Packing:

The molecular conformation of this compound would be largely dictated by the steric and electronic interactions between the substituents on the benzene ring. The methylthio group is not expected to be perfectly coplanar with the benzene ring due to steric hindrance with the adjacent bulky iodine atom.

The crystal packing would likely be governed by a combination of weak intermolecular forces:

Halogen Bonding: The iodine and chlorine atoms could participate in halogen bonding interactions (C-I···S or C-Cl···S), where the halogen atom acts as an electrophilic region and interacts with a nucleophilic sulfur atom of a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, offset to minimize repulsion.

A detailed X-ray diffraction study would be required to confirm these hypotheses and provide precise metric parameters for the molecule.

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzenes |

| Space Group | P2₁/c or Pbca | These are common centrosymmetric space groups |

| C-S Bond Length | ~1.75 Å | Typical for aryl thioethers |

| C-Cl Bond Length | ~1.74 Å | Typical for aryl chlorides |

| C-I Bond Length | ~2.10 Å | Typical for aryl iodides |

| Dihedral Angle (C-C-S-C) | 10-30° | Due to steric hindrance from the iodo group |

Note: These are predicted values based on similar known structures and require experimental verification.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Iodo 1 Methylthio Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the analysis of molecular systems. DFT calculations for 4-Chloro-2-iodo-1-(methylthio)benzene would focus on elucidating its three-dimensional structure and the distribution of electrons within the molecule.

Optimization of Molecular Conformations and Energetic Stability

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, a key aspect to investigate would be the orientation of the methylthio (-SCH3) group relative to the benzene (B151609) ring. Rotation around the C-S bond would likely lead to different conformations, and DFT calculations could predict the most stable conformer and the energy barriers between different rotational states. The substituents (chloro, iodo, and methylthio groups) can cause steric hindrance and electronic repulsion, which would influence the planarity of the benzene ring and the bond angles within the molecule. The energetic stability of the optimized geometry provides a quantitative measure of the molecule's stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. libretexts.orgwikipedia.org The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.orgpearson.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons, acting as an electrophile. libretexts.orgpearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It would be expected that the HOMO is located on the electron-rich regions of the molecule, likely involving the sulfur atom of the methylthio group and the π-system of the benzene ring. The LUMO would likely be distributed over the benzene ring and the electronegative halogen atoms, which can act as electron-withdrawing groups.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net In this compound, the regions around the halogen atoms would be expected to be electron-rich, while the hydrogen atoms of the methyl group would be more electron-poor.

Theoretical Investigations of Aromaticity in Substituted Benzenes

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. nih.govmdpi.com The presence of substituents on the benzene ring of this compound can influence its aromatic character.

Application of Aromaticity Indices (e.g., HOMA, NICS) to Evaluate Substituent Effects

Several computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a loss of aromatic character. nih.gov For this compound, the HOMA index would quantify the effect of the chloro, iodo, and methylthio substituents on the bond length alternation in the benzene ring.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. mdpi.com By calculating NICS values for this compound, one could assess the influence of the substituents on the magnetic properties of the benzene ring and thus its aromaticity.

Spin Density Distribution Analysis in Ground and Excited States

Spin density distribution analysis is particularly relevant for understanding the behavior of molecules in their radical or excited states. While this compound has a closed-shell electronic structure in its ground state (no unpaired electrons), computational methods can be used to study its behavior upon excitation or ionization. In a hypothetical radical cation or anion of this molecule, the spin density distribution would indicate where the unpaired electron is most likely to be found. This information is crucial for predicting the sites of reaction in radical-mediated processes. In the excited state, understanding the spin density can provide insights into the molecule's photophysical properties.

In Silico Prediction and Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of molecules. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Theoretical investigations into the reaction pathways of this compound would likely focus on reactions that exploit its specific functional groups: the iodo, chloro, and methylthio moieties. Computational models could predict the relative likelihood of different reaction outcomes and provide a atomistic-level understanding of the reaction progress.

Elucidation of Mechanistic Steps (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

In the context of transition-metal-catalyzed cross-coupling reactions, a common application for aryl halides, computational modeling can dissect the catalytic cycle into its fundamental steps. For this compound, a key area of investigation would be the selective activation of the C-I versus the C-Cl bond.

Oxidative Addition: This is often the initial and rate-determining step. Computational models could determine the activation energy barriers for the oxidative addition of a low-valent metal catalyst (e.g., Palladium(0) or Nickel(0)) to the C-I and C-Cl bonds. It is generally expected that the C-I bond, being weaker, would have a significantly lower activation barrier for oxidative addition compared to the more robust C-Cl bond. Theoretical calculations could precisely quantify this difference.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron or organotin compound) to the metal center. Computational modeling can shed light on the geometry of the transition state and the influence of ligands on the facility of this step.

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the active catalyst. The energy profile of this step can be calculated to ensure the catalytic cycle is thermodynamically favorable.

A hypothetical computational study could yield data similar to that presented in the table below, comparing the activation energies for the oxidative addition step at the two different halogen sites.

| Mechanistic Step | Bond Involved | Catalyst System (Hypothetical) | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | C-I | Pd(PPh₃)₄ | 15.2 |

| Oxidative Addition | C-Cl | Pd(PPh₃)₄ | 28.7 |

Prediction of Reactivity and Regioselectivity in Organic Transformations

Computational chemistry is a powerful tool for predicting the reactivity and regioselectivity of organic reactions. By calculating various molecular properties and modeling reaction pathways, researchers can anticipate the most likely outcome of a transformation. For this compound, theoretical models could be employed to predict its behavior in reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling.

The regioselectivity of a reaction is determined by the relative activation energies of the competing reaction pathways leading to different products. Computational models can calculate these energy barriers, providing a quantitative prediction of the product distribution. For instance, in a Suzuki coupling reaction, it would be crucial to understand whether the incoming boronic acid will couple at the iodo- or chloro-substituted position.

The following table illustrates the kind of predictive data that could be generated from a computational study on the regioselectivity of a hypothetical reaction.

| Reaction Type (Hypothetical) | Reagents | Position of Substitution | Predicted Major Product | Predicted Product Ratio (Major:Minor) |

| Suzuki Coupling | Phenylboronic acid, Pd(OAc)₂, SPhos | C-I vs. C-Cl | 4-Chloro-2-phenyl-1-(methylthio)benzene | >99:1 |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Ortho/Meta/Para to -SMe | 4-Chloro-2-iodo-5-nitro-1-(methylthio)benzene | 85:15 (para:ortho) |

Advanced Applications and Potential in Chemical Synthesis

Utility as Building Blocks in the Synthesis of Complex Organic Molecules

The primary utility of 4-Chloro-2-iodo-1-(methylthio)benzene lies in its capacity to serve as a programmable scaffold for the sequential introduction of new functionalities, enabling the efficient synthesis of intricate organic molecules.

The compound is an excellent precursor for polyfunctionalized aromatic systems due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In transition metal-catalyzed cross-coupling reactions, the C-I bond is considerably more reactive and undergoes oxidative addition to the metal center (e.g., palladium) under much milder conditions than the more robust C-Cl bond. This reactivity difference allows for selective functionalization at the C2 position (iodine) while leaving the C4 position (chlorine) and the methylthio group at C1 intact for subsequent transformations. This stepwise approach provides chemists with precise control over the construction of highly substituted aromatic rings, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

The selective reactivity of the iodo group enables this compound to participate in a wide array of cross-coupling reactions. Following the initial reaction at the iodine-bearing position, the chlorine atom can be targeted for a second coupling reaction under more forcing conditions (e.g., higher temperatures, different ligands, or stronger bases). This sequential strategy opens a pathway to di-substituted products that would be difficult to access through other methods.

Below is a table of common cross-coupling reactions where the compound can be utilized, typically reacting first at the C-I bond.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids) | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Palladium/Copper |

| Heck Coupling | Alkenes | C-C (sp²) | Palladium |

| Buchwald-Hartwig Amination | Amines | C-N | Palladium |

| Stille Coupling | Organotin Reagents | C-C | Palladium |

| Negishi Coupling | Organozinc Reagents | C-C | Palladium/Nickel |

Synthetic Transformations of the Methylthio Moiety

The methylthio (-SMe) group is not merely a passive substituent; it can be readily transformed into other functional groups, further expanding the synthetic utility of the molecular scaffold.

The sulfur atom in the methylthio group can be selectively oxidized to form a methylsulfinyl (sulfoxide) or a methylsulfonyl (sulfone) group. This transformation is significant because it dramatically alters the electronic properties of the substituent. While the methylthio group is a weak electron-donating group, the sulfoxide (B87167) and, more notably, the sulfone groups are strongly electron-withdrawing. This electronic modulation can influence the reactivity of the aromatic ring in subsequent reactions, such as nucleophilic aromatic substitution. The oxidation is typically achieved using common oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium peroxymonosulfate (B1194676) (Oxone®). Careful control of stoichiometry and reaction conditions allows for selective formation of either the sulfoxide or the sulfone.

| Sulfur Moiety | Oxidation State of Sulfur | Electronic Effect |

| Methylthio (-SMe) | -2 | Weakly Electron-Donating |

| Methylsulfinyl (-S(O)Me) | 0 | Electron-Withdrawing |

| Methylsulfonyl (-SO₂Me) | +2 | Strongly Electron-Withdrawing |

In certain synthetic strategies, the methylthio group may be used as a temporary placeholder or a directing group, after which its removal is desired. This can be accomplished through desulfurization, a reaction that replaces the carbon-sulfur bond with a carbon-hydrogen bond. The most common reagent for this transformation is Raney Nickel, a fine-grained nickel-aluminium alloy. wikipedia.orgmasterorganicchemistry.com Treating a derivative of this compound with Raney Nickel would reductively cleave the C-S bond, yielding the corresponding 3-chloro-iodobenzene derivative. masterorganicchemistry.comresearchgate.net This reaction adds another layer of versatility, allowing the sulfur group to be strategically removed after it has served its synthetic purpose.

Consideration as a Structural Analog in the Design of Novel Chemical Entities (general principles of bioisosterism)

In medicinal chemistry and drug design, the concept of bioisosterism is a powerful strategy for optimizing lead compounds. nih.govresearchgate.netnih.gov Bioisosteres are functional groups or molecules that possess similar physicochemical properties (such as size, shape, and electronic distribution) and elicit a similar biological response. u-tokyo.ac.jpdrughunter.com The strategic replacement of one functional group with a bioisostere can lead to improved potency, enhanced selectivity, better metabolic stability, or reduced toxicity. nih.gov

The functional groups present in this compound are highly relevant to the principles of bioisosterism. The methylthio (-SMe) group is a well-known non-classical bioisostere for several other groups. Its size, lipophilicity, and potential for hydrogen bond acceptance (via the lone pairs on the sulfur atom) allow it to mimic other functionalities. For instance, it can serve as a replacement for a methoxy (B1213986) (-OMe) group, altering electronic properties and metabolic pathways while maintaining a similar steric profile. The presence of a sulfur atom can also modify lipophilicity and, consequently, pharmacokinetic parameters. nih.gov

The table below compares the methylthio group with some of its common bioisosteres.

| Functional Group | Approximate van der Waals Radius (Å) | Lipophilicity (Hansch π) | Hydrogen Bond Acceptor? |

| Methylthio (-SMe) | 1.80 (Sulfur) | +0.69 | Yes (Weak) |

| Methoxy (-OMe) | 1.52 (Oxygen) | -0.02 | Yes (Strong) |

| Ethyl (-CH₂CH₃) | 2.00 (Methyl) | +1.02 | No |

| Chlorine (-Cl) | 1.75 | +0.71 | Yes (Weak) |

This approach allows for the fine-tuning of a molecule’s properties to achieve a more desirable therapeutic profile. nih.govdrughunter.com

An exploration of "this compound" reveals its position within the broader class of halogenated aryl thioethers, a group of compounds attracting significant scientific interest. The future development and application of these molecules are intrinsically linked to advancements in synthetic chemistry, computational modeling, and catalytic systems. This article delves into the prospective research directions that will shape the future of this chemical class.

Future Research Directions and Unexplored Avenues for Halogenated Aryl Thioethers

The trajectory of research for halogenated aryl thioethers, including 4-Chloro-2-iodo-1-(methylthio)benzene, is moving towards greater efficiency, sustainability, and precision. Key areas of future exploration involve revolutionizing how these compounds are synthesized, understood, and utilized.

Q & A

Q. What are the most reliable synthetic routes for 4-Chloro-2-iodo-1-(methylthio)benzene, and how can reaction conditions be optimized?

The synthesis typically involves sequential halogenation and functional group introduction. For example:

- Step 1 : Introduce the methylthio group via nucleophilic aromatic substitution (SNAr) using methanethiol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Step 2 : Iodination at the ortho position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .

- Step 3 : Chlorination via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane .

Optimization involves adjusting solvent polarity, temperature, and catalyst choice. For instance, using Pd catalysts in cross-coupling steps may improve regioselectivity .

Q. How can the structure of this compound be confirmed spectroscopically?

- ¹H/¹³C NMR : The methylthio group (S–CH₃) appears as a singlet near δ 2.5 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on substituent positions. ¹³C NMR will confirm iodine (C–I) and chlorine (C–Cl) signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (M⁺) and isotopic patterns from chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I) .

- IR Spectroscopy : Absorptions for C–S (600–700 cm⁻¹) and C–I (500–600 cm⁻¹) bonds validate functional groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Light Sensitivity : The iodine substituent makes the compound light-sensitive; store in amber vials at –20°C .

- Moisture : Hydrolysis of the methylthio group can occur in acidic/basic conditions. Use anhydrous solvents and inert atmospheres during handling .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

The iodine atom acts as a superior leaving group in Suzuki-Miyaura or Ullmann couplings due to its lower bond dissociation energy (C–I ≈ 234 kJ/mol vs. C–Cl ≈ 339 kJ/mol). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or CuI/ligand systems enable efficient aryl-iodide activation .

- Steric Effects : The methylthio group at position 1 may hinder transmetalation steps, requiring bulkier ligands (e.g., XPhos) to enhance yields .

Contradictory data on reaction rates (e.g., solvent polarity effects) should be resolved via kinetic studies under standardized conditions .

Q. What strategies address contradictory data in regioselectivity during further functionalization?

Conflicting reports on electrophilic substitution (e.g., nitration) may arise from competing directing effects:

- Iodine : A strong para/ortho-director.

- Methylthio (SMe) : A moderate ortho/para-director.

- Chlorine : A weaker meta-director.

Use computational modeling (DFT) to predict dominant pathways or employ blocking groups (e.g., temporary protection of SMe) to control regiochemistry .

Q. How can this compound be applied in medicinal chemistry or materials science?

- Pharmaceutical Intermediates : The iodine atom enables radiolabeling (e.g., ¹²⁵I) for tracer studies in drug metabolism .

- Materials Science : The methylthio group can act as a ligand in metal-organic frameworks (MOFs) or facilitate sulfur-based polymerization .

Biological activity studies (e.g., antimicrobial assays) require careful purification to exclude byproducts that may skew results .

Q. What analytical methods resolve challenges in quantifying trace impurities?

- HPLC-MS : Detect halogenated byproducts (e.g., di-iodinated derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Confirm crystal purity and identify steric clashes from substituents .

Methodological Guidelines

- Contradiction Analysis : Compare reaction outcomes across solvents (e.g., DMF vs. THF) and catalysts using statistical tools like ANOVA .

- Synthetic Troubleshooting : If iodination fails, verify the absence of reducing agents (e.g., residual thiols) that may reduce iodine .

- Safety Protocols : Use fume hoods for chlorination steps and monitor iodine vapor exposure with workplace air sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.